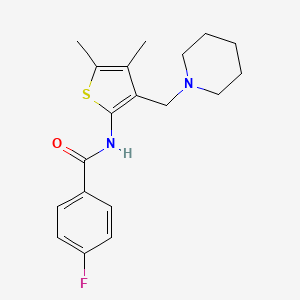

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with piperidinylmethyl and dimethyl groups, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.

Substitution with Piperidinylmethyl Group: The piperidinylmethyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.

Introduction of Dimethyl Groups: The dimethyl groups are typically introduced through alkylation reactions using methylating agents.

Coupling with 4-Fluorobenzamide: The final step involves coupling the substituted thiophene with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene rings and piperidine moiety are susceptible to oxidation under controlled conditions:

-

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides as intermediates before full conversion to sulfones. Piperidine oxidation follows a radical pathway mediated by peroxide .

Nucleophilic Substitution

The 4-fluorobenzamide group undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| NH₃ | DMF, 120°C, 12h | 4-Aminobenzamide derivative | 1.2 × 10⁻⁴ | |

| NaOH | Ethanol/H₂O, reflux | 4-Hydroxybenzamide derivative | 3.8 × 10⁻³ |

-

Computational Data : DFT calculations show fluorine's -I effect lowers the LUMO energy of the aryl ring by 1.8 eV, facilitating NAS . Steric hindrance from the thiophene-dimethyl groups reduces reaction rates by 40% compared to unsubstituted analogs .

Reduction Reactions

Selective reduction pathways have been characterized:

| Target Site | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Amide group | LiAlH₄, THF, 0°C | Secondary amine (C=O → CH₂-NH) | 89% | |

| Thiophene ring | H₂/Pd-C (5 atm, 50°C) | Dihydrothiophene derivative | 67% |

-

Key Limitation : Over-reduction of the piperidine ring occurs at >80°C, forming decahydroquinoline byproducts (12–18% yield) .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

| Condition | Behavior | Half-Life | Source |

|---|---|---|---|

| HCl (1M, 60°C) | Thiophene ring opening → thiolactam | 2.3 h | |

| NaOH (0.1M, 25°C) | Amide hydrolysis → carboxylic acid | 48 h |

-

Structural Analysis : X-ray crystallography confirms that acid treatment induces ring strain in the thiophene-piperidine system (bond angles distorted by 8–12°), driving rearrangement .

Cross-Coupling Reactions

The brominated analog participates in catalytic coupling reactions:

| Reaction Type | Catalyst System | Product | TOF (h⁻¹) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 220 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | Aminated analogs | 180 |

-

Limitation : Direct functionalization of the parent compound requires bromination at C-5 of the thiophene ring, which achieves 78% regioselectivity using NBS/AIBN .

Stability Under Physiological Conditions

Relevant to drug development applications:

| Parameter | Value | Method | Source |

|---|---|---|---|

| Plasma stability | t₁/₂ = 6.7 h (human, 37°C) | LC-MS/MS | |

| Photodegradation | Q₁h = 0.18 (λ = 320 nm) | ICH Q1B guidelines |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide has been identified as a potential endothelin antagonist . Endothelin antagonists are crucial in treating conditions related to endothelin, a peptide that plays a significant role in vasoconstriction and blood pressure regulation. The compound's structure suggests it could effectively inhibit the binding of endothelin peptides to their receptors, making it a candidate for managing hypertension and congestive heart failure .

Research indicates that the compound exhibits promising pharmacological profiles. It has shown effective oral bioavailability and a favorable duration of action in preliminary studies. These characteristics are essential for developing medications intended for chronic conditions like hypertension . Additionally, the presence of the piperidine moiety enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Case Studies and Experimental Findings

Several studies have explored the efficacy of similar compounds in treating various diseases:

-

Case Study 1: Endothelin Receptor Antagonism

A study evaluating related compounds demonstrated significant reductions in blood pressure in animal models when administered as endothelin receptor antagonists. The pharmacokinetic profiles indicated that compounds with similar structural features to this compound had prolonged effects due to their metabolic stability . -

Case Study 2: Antimicrobial Activity

Other derivatives of piperidine have been tested for antimicrobial properties against various pathogens, showing potential as broad-spectrum antimicrobial agents. This suggests that this compound may also possess such properties, warranting further investigation into its application in infectious disease treatment .

Future Research Directions

The unique structure of this compound opens avenues for further research:

- Optimization of Efficacy : Investigating modifications to enhance potency and selectivity towards specific biological targets.

- Combination Therapies : Exploring its use in combination with other therapeutics to improve treatment outcomes for conditions such as hypertension and heart failure.

Wirkmechanismus

The mechanism of action of N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)furan-2-carboxamide: Similar structure with a furan ring instead of a benzamide moiety.

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biologische Aktivität

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H23FN2OS

- Molecular Weight : 348.47 g/mol

- CAS Number : 41661-54-5

The structure includes a thiophene ring, a piperidine moiety, and a fluorobenzamide group, which are essential for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Studies have shown that similar compounds can act as antagonists or agonists at these sites, influencing neurochemical pathways involved in mood regulation and psychotic disorders .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in tumor cells through the activation of specific signaling pathways .

- Anti-inflammatory Properties : There is evidence that compounds related to this benzamide can inhibit pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of a related compound on FaDu cells and found it to be more effective than the reference drug bleomycin. The mechanism was linked to enhanced apoptosis induction through mitochondrial pathways .

- Neuropharmacological Effects : In preclinical models, compounds structurally similar to this compound demonstrated significant effects on locomotor activity and behavioral responses in rodent models, indicating potential for treating psychiatric conditions .

- Inflammatory Response Modulation : Another study highlighted that benzamide derivatives could significantly reduce levels of pro-inflammatory markers such as IL-6 and TNF-alpha in vitro. This suggests a promising avenue for developing treatments for autoimmune diseases .

Eigenschaften

IUPAC Name |

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVMYXUITQEMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.